(S)-tert-Butyl 1-propionylpyrrolidin-3-ylcarbamate
Overview
Description
(S)-tert-Butyl 1-propionylpyrrolidin-3-ylcarbamate is a chiral compound featuring a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the tert-butyl and propionyl groups contributes to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
The primary target of (S)-tert-Butyl 1-propionylpyrrolidin-3-ylcarbamate is CYP2D6 . CYP2D6, or Cytochrome P450 2D6, is an enzyme that plays a significant role in the metabolism of many drugs and toxins in the body.
Mode of Action
This compound interacts with its target, CYP2D6, by inhibiting its activity . This inhibition can lead to changes in the metabolism of certain substances in the body, potentially altering their effects.
Biochemical Pathways
The inhibition of CYP2D6 by this compound affects the cytochrome P450 pathway . This pathway is involved in the metabolism of various substances, including many drugs. The inhibition of CYP2D6 can therefore have downstream effects on the metabolism and efficacy of these substances.
Pharmacokinetics
As a cyp2d6 inhibitor, it may impact the absorption, distribution, metabolism, and excretion (adme) properties of other substances metabolized by cyp2d6 . This could potentially affect their bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the substances it affects through CYP2D6 inhibition . By inhibiting CYP2D6, it can alter the metabolism of these substances, potentially leading to changes in their effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-tert-Butyl 1-propionylpyrrolidin-3-ylcarbamate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors or the functionalization of preformed pyrrolidine rings.
Introduction of the Propionyl Group: The propionyl group can be introduced via acylation reactions, where the pyrrolidine ring is treated with propionyl chloride in the presence of a base such as triethylamine.
Attachment of the tert-Butyl Group: The tert-butyl group is often introduced through carbamate formation, where the pyrrolidine derivative is reacted with tert-butyl chloroformate under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Types of Reactions:
Reduction: Reduction reactions can target the carbonyl group of the propionyl moiety, converting it to an alcohol.
Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products:
Oxidation: N-oxides and carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
(S)-tert-Butyl 1-propionylpyrrolidin-3-ylcarbamate has several applications in scientific research:
Comparison with Similar Compounds
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2-one and pyrrolidine-2,5-dione share structural similarities.
Piperidine Derivatives: Piperidine and its derivatives, like piperidinone, are also structurally related.
Uniqueness: (S)-tert-Butyl 1-propionylpyrrolidin-3-ylcarbamate is unique due to the specific combination of the tert-butyl and propionyl groups on the pyrrolidine ring, which imparts distinct chemical properties and reactivity .
Properties
IUPAC Name |
tert-butyl N-[(3S)-1-propanoylpyrrolidin-3-yl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-5-10(15)14-7-6-9(8-14)13-11(16)17-12(2,3)4/h9H,5-8H2,1-4H3,(H,13,16)/t9-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSZUPSKOFVBGU-VIFPVBQESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC(C1)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N1CC[C@@H](C1)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701134233 | |
Record name | Carbamic acid, N-[(3S)-1-(1-oxopropyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701134233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1286209-35-5 | |
Record name | Carbamic acid, N-[(3S)-1-(1-oxopropyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1286209-35-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[(3S)-1-(1-oxopropyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701134233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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